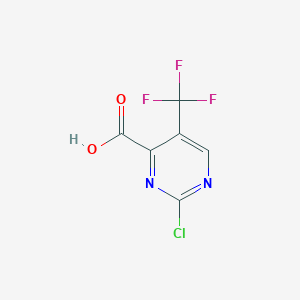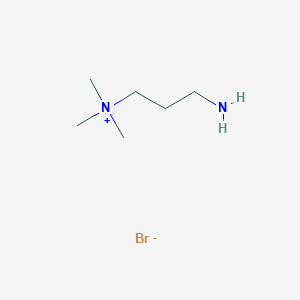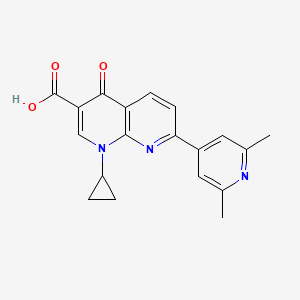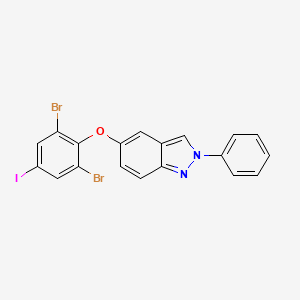
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is a complex organic compound with the molecular formula C19H11Br2IN2O . This compound is characterized by the presence of bromine, iodine, and phenyl groups attached to an indazole core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of phenol derivatives, followed by coupling with an indazole moiety . The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to achieve the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The phenyl and indazole groups can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of bromine and iodine atoms suggests that it may form strong interactions with proteins or nucleic acids, potentially disrupting their normal function .
Comparación Con Compuestos Similares
Similar compounds to 5-(2,6-Dibromo-4-iodophenoxy)-2-phenyl-2H-indazole include:
- 3-(2,6-Dibromo-4-iodophenoxy)-N,N-dimethyl-propylamine
- 1-[3-(2,6-Dibromo-4-iodophenoxy)propyl]piperidine
- N-[3-(2,6-Dibromo-4-iodophenoxy)propyl]-2-nitrobenzenesulfonamide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of bromine, iodine, and phenyl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
918946-31-3 |
|---|---|
Fórmula molecular |
C19H11Br2IN2O |
Peso molecular |
570.0 g/mol |
Nombre IUPAC |
5-(2,6-dibromo-4-iodophenoxy)-2-phenylindazole |
InChI |
InChI=1S/C19H11Br2IN2O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H |
Clave InChI |
SVFWAPYRNBRLCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


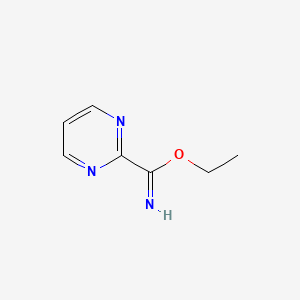

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
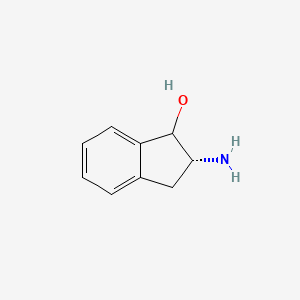
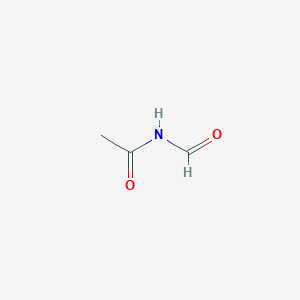
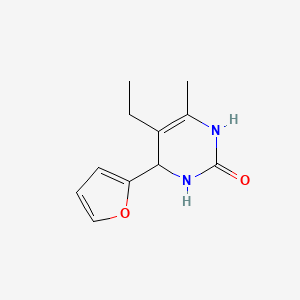
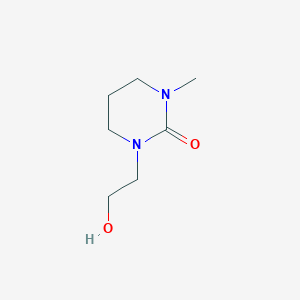
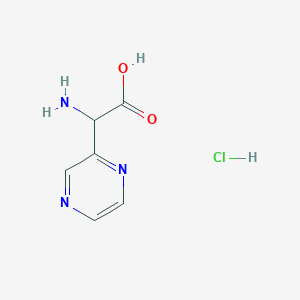
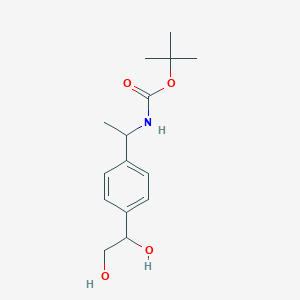
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
